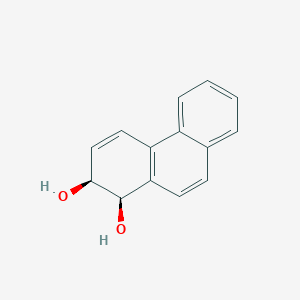

(1R,2S)-1,2-dihydrophenanthrene-1,2-diol

CAS No.:

Cat. No.: VC1854492

Molecular Formula: C14H12O2

Molecular Weight: 212.24 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C14H12O2 |

|---|---|

| Molecular Weight | 212.24 g/mol |

| IUPAC Name | (1R,2S)-1,2-dihydrophenanthrene-1,2-diol |

| Standard InChI | InChI=1S/C14H12O2/c15-13-8-7-11-10-4-2-1-3-9(10)5-6-12(11)14(13)16/h1-8,13-16H/t13-,14+/m0/s1 |

| Standard InChI Key | FZOALBNXOKAOEW-UONOGXRCSA-N |

| Isomeric SMILES | C1=CC=C2C(=C1)C=CC3=C2C=C[C@@H]([C@@H]3O)O |

| Canonical SMILES | C1=CC=C2C(=C1)C=CC3=C2C=CC(C3O)O |

Introduction

Chemical Identity and Structure

Nomenclature and Identifiers

(1R,2S)-1,2-dihydrophenanthrene-1,2-diol belongs to the class of dihydrodiols, specifically derived from phenanthrene. The compound is identified by several systematic identifiers that precisely define its molecular structure and stereochemical configuration. These identifiers are crucial for unambiguous reference in scientific literature and databases.

Table 1: Chemical Identifiers of (1R,2S)-1,2-dihydrophenanthrene-1,2-diol

| Identifier Type | Value |

|---|---|

| PubChem CID | 11988289 |

| Molecular Formula | C₁₄H₁₂O₂ |

| Molecular Weight | 212.24 g/mol |

| InChI | InChI=1S/C14H12O2/c15-13-8-7-11-10-4-2-1-3-9(10)5-6-12(11)14(13)16/h1-8,13-16H/t13-,14+/m0/s1 |

| InChIKey | FZOALBNXOKAOEW-UONOGXRCSA-N |

| SMILES | C1=CC=C2C(=C1)C=CC3=C2C=CC@@HO |

The compound is also known by alternative names such as "cis-1,2-dihydroxy-1,2-dihydrophenanthrene," which emphasizes its cis configuration, distinguishing it from the trans isomers .

Molecular Structure

The molecular structure of (1R,2S)-1,2-dihydrophenanthrene-1,2-diol consists of a phenanthrene skeleton with two hydroxyl groups attached at positions 1 and 2. The phenanthrene core comprises three fused benzene rings arranged in an angular configuration, providing a rigid framework. The compound features a partially reduced phenanthrene system where one of the aromatic rings has undergone reduction at positions 1 and 2, resulting in the formation of two chiral centers at these positions .

The stereochemical designations (1R,2S) indicate the absolute configuration at carbons 1 and 2, respectively. This specific stereochemical arrangement results in a cis orientation of the two hydroxyl groups, which has significant implications for the compound's physical properties, chemical reactivity, and biological interactions .

Stereochemistry

The stereochemistry of (1R,2S)-1,2-dihydrophenanthrene-1,2-diol is of particular interest because it directly influences the compound's behavior in chemical reactions and biological systems. This compound belongs to a family of stereoisomers derived from 1,2-dihydrophenanthrene-1,2-diol.

Table 2: Stereoisomers of 1,2-dihydrophenanthrene-1,2-diol

| Stereoisomer | Configuration | Relationship to (1R,2S) isomer |

|---|---|---|

| (1R,2S) | cis | Reference compound |

| (1S,2R) | cis | Enantiomer |

| (1S,2S) | trans | Diastereomer |

| (1R,2R) | trans | Diastereomer |

(1R,2S)-1,2-dihydrophenanthrene-1,2-diol is specifically identified as a cis-1,2-dihydrophenanthrene-1,2-diol, and it is the enantiomer of (1S,2R)-1,2-dihydrophenanthrene-1,2-diol . The cis configuration refers to the arrangement where both hydroxyl groups are on the same face of the phenanthrene scaffold, in contrast to the trans isomers like (1S,2S)-1,2-dihydrophenanthrene-1,2-diol, where the hydroxyl groups are on opposite faces .

Physical and Chemical Properties

Physical Properties

While specific physical property data for (1R,2S)-1,2-dihydrophenanthrene-1,2-diol is limited in the provided sources, we can derive some information from related stereoisomers. For instance, the trans isomer (1S,2S)-1,2-dihydrophenanthrene-1,2-diol has a reported melting point of 164-165 °C .

Given the structural relationship between stereoisomers, (1R,2S)-1,2-dihydrophenanthrene-1,2-diol would be expected to have distinct physical properties due to its cis configuration. Typically, cis isomers have different crystalline structures, solubility profiles, and melting points compared to their trans counterparts due to differences in molecular packing and intermolecular forces.

Table 3: Estimated Physical Properties of (1R,2S)-1,2-dihydrophenanthrene-1,2-diol

Chemical Properties

The chemical properties of (1R,2S)-1,2-dihydrophenanthrene-1,2-diol are largely determined by the presence of two hydroxyl groups and the partially aromatic character of the phenanthrene skeleton. The hydroxyl groups can participate in hydrogen bonding, both as donors and acceptors, influencing solubility and reactivity patterns.

The chemical reactivity of (1R,2S)-1,2-dihydrophenanthrene-1,2-diol would be expected to include:

-

Reactions typical of secondary alcohols, such as oxidation, esterification, and etherification

-

Potential for further reduction of the remaining aromatic rings

-

Susceptibility to acid-catalyzed dehydration, potentially leading to rearomatization

-

Possible ring-opening reactions under specific conditions

The cis arrangement of the hydroxyl groups creates a unique reactivity profile that differs from the trans isomers. This stereochemical feature can influence reaction kinetics and product distributions in various chemical transformations .

Synthesis and Preparation

Purification Methods

Purification of (1R,2S)-1,2-dihydrophenanthrene-1,2-diol likely involves a combination of techniques to ensure high purity and stereochemical integrity. Potential purification methods include:

-

Recrystallization from appropriate solvent systems

-

Column chromatography, possibly using chiral stationary phases to separate enantiomers

-

Preparative HPLC with suitable columns for resolving stereoisomers

-

Formation of diastereomeric derivatives followed by separation and regeneration of the pure compound

The purification process must be carefully designed to avoid racemization or epimerization that could compromise the stereochemical integrity of the compound .

Biological and Chemical Significance

Structure-Activity Relationships

The structural features of (1R,2S)-1,2-dihydrophenanthrene-1,2-diol, particularly its cis configuration, play a crucial role in defining its interactions with biological systems and its potential applications in chemical research. The specific stereochemistry can influence:

-

Binding interactions with enzymes and receptors

-

Metabolic pathways and biotransformation processes

-

Toxicological properties and environmental fate

Understanding these structure-activity relationships is essential for developing applications in pharmaceuticals and other fields. The cis configuration of the hydroxyl groups creates a distinct three-dimensional shape that differentiates this compound from its stereoisomers in terms of molecular recognition and reactivity .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume